molecular formula C38H76N2O5 B13815362 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate CAS No. 6311-10-0

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate

Cat. No.: B13815362
CAS No.: 6311-10-0
M. Wt: 641.0 g/mol
InChI Key: HLYGEFVABJFGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate is a synthetic carbamate derivative characterized by two hexadecyl (C16) chains linked via an ethoxyethoxy spacer. This structure confers amphiphilic properties, making it a candidate for applications in surfactants, emulsifiers, or agrochemical formulations. Carbamates are widely recognized for their bioactivity and stability, with variations in alkyl chain length and substituents influencing their physicochemical behavior and functional roles .

Properties

CAS No.

6311-10-0

Molecular Formula

C38H76N2O5

Molecular Weight

641.0 g/mol

IUPAC Name

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate

InChI

InChI=1S/C38H76N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-37(41)44-35-33-43-34-36-45-38(42)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

HLYGEFVABJFGJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)OCCOCCOC(=O)NCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Chemical Name 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate
Molecular Formula C$${38}$$H$${78}$$N$$2$$O$$5$$ (approximate)
Molecular Weight ~641.02 g/mol
Functional Groups Carbamate, ether linkages, long alkyl chains
CAS Number 6311-10-0

The structure contains two hexadecyl (C16) chains attached via carbamate linkages to an ethoxy-ethyl spacer, which imparts amphiphilic properties potentially useful for interaction with both hydrophobic and hydrophilic environments.

Preparation Methods of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of carbamate bonds between hexadecylamine derivatives and hydroxy-functionalized ethoxy-ethyl intermediates. The key steps include:

  • Activation of hexadecylamine or hexadecyl carbamate precursors.
  • Coupling with hydroxy-terminated ethoxy-ethyl derivatives.
  • Protection/deprotection steps if necessary to control selectivity.

Specific Synthetic Routes

Carbamate Formation via Reaction of Hexadecyl Isocyanate with Hydroxyethoxyethyl Derivatives

One common approach is the reaction of hexadecyl isocyanate with 2-[2-(hydroxyethoxy)ethyl] alcohol derivatives to form the carbamate linkage. This method is favored due to the high reactivity of isocyanates with alcohols under mild conditions.

  • Step 1: Preparation of hexadecyl isocyanate from hexadecylamine using phosgene or safer phosgene substitutes.
  • Step 2: Reaction of hexadecyl isocyanate with 2-[2-(hydroxyethoxy)ethyl] alcohol in anhydrous solvents under inert atmosphere to yield the carbamate intermediate.
  • Step 3: Purification by column chromatography or recrystallization.

This method allows for the selective formation of carbamate bonds with minimal side reactions.

Transesterification Approach

Transesterification reactions can be employed where an ester derivative of hexadecyl carbamate is reacted with alcohols such as 2-[2-(hydroxyethoxy)ethyl] alcohol to exchange the ester group and form the desired carbamate ester.

  • Requires catalysts such as metal alkoxides or organocatalysts.
  • Controlled temperature and reaction time to avoid decomposition.
  • Offers versatility for preparing various ester derivatives from a common intermediate.
Use of Protected Intermediates

Protecting groups like tert-butoxycarbonyl (Boc) can be used on amino or hydroxy groups of intermediates to improve selectivity and yield.

  • For example, tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a protected intermediate that can be deprotected and further reacted to introduce the hexadecyl carbamate groups.
  • This strategy is useful when multiple reactive sites are present.

Reaction Conditions and Considerations

  • Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture and side reactions.
  • Temperature: Typically room temperature to mild heating (25–60°C).
  • Purification: Chromatography or recrystallization to isolate pure product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Isocyanate-alcohol coupling Hexadecyl isocyanate + hydroxyethoxyethyl alcohol Anhydrous solvent, inert atmosphere, RT–60°C High selectivity, straightforward Requires isocyanate synthesis
Transesterification Hexadecyl carbamate ester + alcohol Catalyst (metal alkoxide), controlled temp Versatile for ester derivatives Catalyst sensitivity, side reactions possible
Protected intermediate strategy Boc-protected hydroxyethoxyethyl + hexadecylamine or derivatives Deprotection step, inert atmosphere Improved selectivity, control Additional steps increase complexity

Research Findings and Analysis

  • The compound’s dual hexadecyl groups and ethoxy linkage confer enhanced hydrophobicity and amphiphilicity, making it suitable for surfactant or membrane-interacting applications.
  • Similar carbamate compounds have been studied for their interaction with biological membranes, indicating potential for bioavailability enhancement.
  • The synthetic routes are well-established in carbamate chemistry, with no unusual challenges reported for this compound.
  • Use of protecting groups like Boc improves synthetic control, especially for multi-step syntheses involving sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Ethyl Carbamate Derivatives

Ethyl carbamates, such as fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) and desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate), share the carbamate functional group but differ in substituents. Key distinctions include:

Property 2-[2-(Hexadecylcarbamoyloxy)ethoxy]ethyl N-Hexadecylcarbamate Fenoxycarb Desmedipham
Alkyl Chain Length C16 (hexadecyl) C2 (ethyl) C2 (ethyl)
Substituents Dual hexadecyl chains, ethoxyethoxy spacer Phenoxyphenoxy groups Phenylamino groups
Polarity Highly lipophilic Moderately polar Polar
Primary Use Hypothesized: Surfactant/emulsifier Insect growth regulator Herbicide

The extended alkyl chains in the target compound enhance hydrophobicity, likely improving lipid membrane interaction but reducing water solubility compared to fenoxycarb or desmedipham. This suggests divergent applications: while fenoxycarb and desmedipham act as agrochemicals, the target compound may prioritize formulation stability or surface activity .

Comparison with Ester-Based Compounds

2-Ethylhexyl palmitate (CAS 16958-85-3), an ester with a C8 branched chain and C16 palmitate group, shares hydrophobicity but differs in functional group chemistry. Key contrasts include:

Property 2-[2-(Hexadecylcarbamoyloxy)ethoxy]ethyl N-Hexadecylcarbamate 2-Ethylhexyl Palmitate
Functional Group Carbamate (-OCONH-) Ester (-COO-)
Stability Resistant to hydrolysis under basic conditions Prone to saponification
Biodegradability Likely slower due to carbamate linkage Faster degradation
Applications Potential surfactant/agrochemical additive Emollient, lubricant

The carbamate group’s resistance to hydrolysis may extend the compound’s environmental persistence compared to esters, which are more readily metabolized .

Research Findings and Functional Implications

  • Bioactivity: Unlike pesticidal carbamates (e.g., fenoxycarb), the dual hexadecyl chains in the target compound may reduce direct bioactivity but enhance adjuvant properties, such as improving agrochemical delivery .
  • Environmental Impact: The lipophilicity of C16 chains raises concerns about bioaccumulation, a trait less pronounced in shorter-chain analogs like desmedipham .
  • Synthetic Feasibility : The compound’s synthesis likely involves coupling hexadecylamine with ethylene glycol derivatives, a process more complex than the synthesis of simpler ethyl carbamates.

Q & A

Q. What methodologies optimize its application in membrane-based separation technologies?

  • Methodological Answer : Fabricate composite membranes via phase inversion, incorporating the compound as a porosity modifier. Evaluate performance using dead-end filtration cells under varying pressures (1–10 bar) and solute concentrations. Characterize membrane morphology with scanning electron microscopy (SEM) and atomic force microscopy (AFM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.